molecular formula C35H49N11O9S2 B116739 Eptifibatide CAS No. 148031-34-9

Eptifibatide

Katalognummer B116739
CAS-Nummer: 148031-34-9
Molekulargewicht: 832 g/mol
InChI-Schlüssel: CZKPOZZJODAYPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eptifibatide is an anti-coagulant that selectively and reversibly blocks the platelet glycoprotein IIb/IIIa receptor . It is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake . It is used to prevent blood clots or heart attack in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .


Synthesis Analysis

Eptifibatide is synthesized using a solid phase polypeptide synthesis method . The synthesis involves preparing eptifibatide resin, conducting acidolysis on the resin to obtain a crude linear peptide product, oxidizing to obtain a crude Eptifibatide product, and purifying and exchanging salt to obtain an Eptifibatide finished product .


Molecular Structure Analysis

Eptifibatide is a cyclic heptapeptide containing 6 amino acids and 1 mercaptopropionyl (des-amino cysteinyl) residue . An interchain disulfide bridge is formed between the cysteine amide and the mercaptopropionyl residue .


Chemical Reactions Analysis

Eptifibatide is a glycoprotein IIb/IIIa inhibitor that blocks different pathways in platelet activation and aggregation . It inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .


Physical And Chemical Properties Analysis

Eptifibatide has a molecular formula of C35H49N11O9S2 and a molecular weight of 831.97 g/mol . It is a mixture component with a concentration of >= 1 - < 5 w/w .

Wissenschaftliche Forschungsanwendungen

  • Neurology - Ischemic Stroke

    • Eptifibatide has been studied for its potential use in the treatment of acute ischemic stroke .
    • Small studies have suggested that Eptifibatide may be safe in acute ischemic stroke following intravenous thrombolysis or during endovascular therapy for large vessel occlusion .
    • In one case, continuous Eptifibatide and Cangrelor infusions were used after carotid stent placement to maintain stent patency, while preserving the option of emergent hemicraniectomy .
  • Cardiology - Carotid Stenting

    • Eptifibatide has been used in the context of carotid stenting .
    • In one study, Eptifibatide was used following emergent carotid stenting in acute anterior circulation ischemic stroke with tandem occlusion .
    • The use of Eptifibatide post-procedure was associated with a low risk of symptomatic intracranial hemorrhage, including in patients treated with rtPA .
  • Neurology - Intracranial Aneurysm Stenting

    • Eptifibatide has been used in the context of intracranial aneurysm stenting .
    • In one study, Eptifibatide was used for clot prevention before stent placement and for treatment of distal emboli .
    • The use of Eptifibatide was associated with successful recanalization in all patients with no evidence of downstream embolization .
  • Critical Care - Septic Shock

    • Eptifibatide has been studied for its potential use in the treatment of septic shock .
    • In one study, Eptifibatide was co-administered with Iloprost in septic shock patients .
    • The combination therapy was expected to deactivate the endothelium and restore vascular integrity, reduce formation of microvascular thrombosis and dissolve existing clots in the microcirculation, and maintain platelet counts .

Safety And Hazards

Eptifibatide may cause damage to organs (Blood) if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKPOZZJODAYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861477
Record name {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eptifibatide Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eptifibatide
Reactant of Route 2
Eptifibatide
Reactant of Route 3
Eptifibatide
Reactant of Route 4
Eptifibatide
Reactant of Route 5
Eptifibatide
Reactant of Route 6
Eptifibatide

Citations

For This Compound
21,100
Citations
RM Scarborough - American Heart Journal, 1999 - Elsevier
… eptifibatide, which was developed by mimicking the GP IIb/IIIa blocker barbourin, found in the venom of the southeastern pigmy rattlesnake. Eptifibatide … ) trials, eptifibatide was found to …
Number of citations: 161 www.sciencedirect.com
DR Phillips, RM Scarborough - The American journal of cardiology, 1997 - Elsevier
… Like barbourin, eptifibatide is a specific and robust inhibitor of the … studies have established that eptifibatide can inhibit thrombosis … In clinical trials, eptifibatide has not been found to be …
Number of citations: 311 www.sciencedirect.com
Impact-II Investigators - The Lancet, 1997 - Elsevier
BACKGROUND: Platelet-mediated thrombosis has been implicated in the development of ischaemic complications of percutaneous coronary intervention. We investigated whether …
Number of citations: 876 www.sciencedirect.com
RP Giugliano, JA White, C Bode… - … England Journal of …, 2009 - Mass Medical Soc
… , routine administration of eptifibatide with delayed, provisional … assigned to receive either early eptifibatide (two boluses, … use of eptifibatide after angiography (delayed eptifibatide). The …
Number of citations: 565 www.nejm.org
U Zeymer, H Wienbergen - Cardiovascular drug reviews, 2007 - Wiley Online Library
… of eptifibatide in … eptifibatide was that in the first ex vivo studies sodium citrate was used, an anticoagulant that chelates calcium and leads to an overestimation of the effect of eptifibatide …
Number of citations: 40 onlinelibrary.wiley.com
PURSUIT Trial Investigators - New England Journal of Medicine, 1998 - Mass Medical Soc
Background Aggregation of platelets is the pathophysiologic basis of the acute coronary syndromes. Eptifibatide, a synthetic cyclic heptapeptide, is a selective high-affinity inhibitor of …
Number of citations: 686 www.nejm.org
Esprit Investigators - Lancet (London, England), 2000 - pubmed.ncbi.nlm.nih.gov
… double-bolus dose of eptifibatide could improve outcomes of … were randomly allocated to receive eptifibatide, given as two … but arose more often with eptifibatide than placebo (1.3%, 13 …
Number of citations: 642 pubmed.ncbi.nlm.nih.gov
PA Gurbel, KP Bliden, KA Zaman, JA Yoho, KM Hayes… - Circulation, 2005 - Am Heart Assoc
… dose, and the comparative effect of eptifibatide with these regimens is unknown. … eptifibatide; 600 mg clopidogrel with or without eptifibatide) (Clopidogrel Loading With Eptifibatide to …
Number of citations: 483 www.ahajournals.org
IC Gilchrist, JC O'Shea, T Kosoglou, LK Jennings… - Circulation, 2001 - Am Heart Assoc
… eptifibatide in PCI. This report details the pharmacodynamic profiles of the higher-dose eptifibatide … -bolus, higher-dose eptifibatide regimen subsequently tested in the PCI indication. …
Number of citations: 122 www.ahajournals.org
MP Curran, GM Keating - Drugs, 2005 - Springer
… urine as eptifibatide, deaminated eptifibatide and other more polar metabolites, with no major eptifibatide metabolites in the plasma.[20] The elimination half-life of eptifibatide in patients …
Number of citations: 64 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.